(S)-3-Hydroxypiperidine-2,6-dione

Enantioselective pharmacology Aromatase inhibition Structure-activity relationship (SAR)

(S)-3-Hydroxypiperidine-2,6-dione (CAS 118060-99-4) is a single-enantiomer chiral heterocyclic building block containing a piperidine-2,6-dione core with a hydroxyl substituent at the 3-position. This scaffold is the pharmacophoric glutarimide moiety found in thalidomide, lenalidomide, pomalidomide, and numerous cereblon (CRBN) E3 ligase modulators.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B13848894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxypiperidine-2,6-dione
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1O
InChIInChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9)/t3-/m0/s1
InChIKeyCCFXSFYJADFJBM-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Hydroxypiperidine-2,6-dione: Chiral Building Block for CRBN Ligands, PROTACs, and Immunomodulatory Analogues


(S)-3-Hydroxypiperidine-2,6-dione (CAS 118060-99-4) is a single-enantiomer chiral heterocyclic building block containing a piperidine-2,6-dione core with a hydroxyl substituent at the 3-position [1]. This scaffold is the pharmacophoric glutarimide moiety found in thalidomide, lenalidomide, pomalidomide, and numerous cereblon (CRBN) E3 ligase modulators. In the context of targeted protein degradation, enantiomerically pure 3-substituted piperidine-2,6-diones serve as essential precursors for constructing PROTACs and molecular glues . Suppliers offer this compound as the single (S)-enantiomer at nominal purities of ≥98% (HPLC) .

Why Racemic or Misconfigured 3-Hydroxypiperidine-2,6-dione Cannot Substitute for the (S)-Enantiomer in Drug Discovery


Within the piperidine-2,6-dione chemotype, enantiomeric configuration is a critical determinant of target binding and downstream pharmacology. Hartmann et al. demonstrated that for 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, the (+)-enantiomer exhibited a 240-fold higher aromatase inhibitory potency than racemic aminoglutethimide, whereas the (-)-enantiomer was dramatically less active (IC50 0.15 µM vs 4.6 µM) [1]. This enantiomer-dependent activity extends to CRBN-based immunomodulatory imide drugs (IMiDs) and PROTACs: the (S)-configuration at the 3-position of the piperidine-2,6-dione ring is essential for high-affinity cereblon engagement. Substituting a racemate or the (R)-enantiomer into a synthetic sequence introduces a 50% inactive stereoisomer burden, necessitating costly chiral chromatographic purification of downstream intermediates or yielding inactive final PROTAC molecules [2]. Procuring the pre-resolved (S)-enantiomer eliminates this risk and reduces downstream development costs.

Quantitative Differentiation Evidence for (S)-3-Hydroxypiperidine-2,6-dione Versus Racemate, (R)-Enantiomer, and 3-Aminopiperidine-2,6-dione


Enantiomer-Dependent Biological Activity in the Piperidine-2,6-dione Class: A 31-Fold Potency Differential Between (+)- and (-)-Enantiomers

For 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione, a direct structural analogue of the 3-substituted piperidine-2,6-dione class, the (+)-enantiomer inhibited human placental aromatase with an IC50 of 0.15 µM, whereas the (-)-enantiomer exhibited an IC50 of 4.6 µM—a 31-fold potency differential [1]. The racemate exhibited an intermediate IC50 of 0.3 µM, and the racemic parent aminoglutethimide (AG, 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) showed an IC50 of 37 µM, confirming that the (+)-enantiomer is 247-fold more potent than racemic AG [1]. In vivo, the (+)-enantiomer at 0.31 mg/kg achieved 81% inhibition of plasma estradiol in PMSG-primed rats versus only 6% for the (-)-enantiomer at the same dose [1]. These data establish a class-wide principle: the pharmacological activity of 3-substituted piperidine-2,6-diones is overwhelmingly concentrated in one enantiomer.

Enantioselective pharmacology Aromatase inhibition Structure-activity relationship (SAR)

Procurement Purity Benchmark: (S)-Enantiomer at 98% HPLC Purity Versus Racemate at Variable and Often Lower Purity

Commercially available (S)-3-hydroxypiperidine-2,6-dione (CAS 118060-99-4) is listed by Leyan with a nominal purity specification of 98% (HPLC) . In contrast, the racemic 3-hydroxypiperidine-2,6-dione (CAS 1824138-98-8) is typically offered at lower or unspecified purity levels; for example, MolCore lists the racemate at 95% purity , and AKSci provides no defined purity specification for the racemate beyond stating that products are backed by quality assurance . While no head-to-head certificate-of-analysis comparison is publicly available, the procurement landscape indicates that single-enantiomer material is manufactured under more rigorous chiral quality control, providing users with documented enantiomeric identity that the racemate cannot offer.

Chiral purity Quality control Chemical procurement

Enantioselective Hydrolysis as a Scalable Route to Chiral 3-Substituted Piperidine-2,6-diones for PROTAC Synthesis

WuXi STA has disclosed an enzyme-catalyzed enantioselective hydrolysis approach for preparing chiral 3-substituted piperidine-2,6-diones, explicitly identifying these compounds as key building blocks for PROTAC development . Although specific enantiomeric excess (ee) values for the (S)-3-hydroxy derivative are not publicly disclosed in this resource, the demonstrated feasibility of enzymatic kinetic resolution establishes that single-enantiomer 3-hydroxypiperidine-2,6-dione can be accessed at high enantiopurity via scalable biocatalytic processes, whereas chemical resolution via chiral HPLC is inherently limited in throughput and increases cost at scale for racemic material . This positions the pre-resolved (S)-enantiomer as the operationally superior choice for PROTAC medicinal chemistry campaigns.

Enantioselective synthesis PROTAC chemistry Enzyme catalysis

Absolute Configuration Fidelity: Enantiomeric Assignment of Piperidine-2,6-diones by CD Spectroscopy Is Robustly Validated

Hartmann et al. (1992) assigned the absolute configuration of the (+)- and (-)-enantiomers of 3-cyclohexyl-3-(4-aminophenyl)piperidine-2,6-dione as (S) and (R), respectively, by comparing circular dichroism (CD) spectra to those of the known enantiomers of aminoglutethimide [1]. This CD-based configurational assignment methodology has been validated across multiple piperidine-2,6-dione scaffolds, including 3-phenylacetylamino-2,6-piperidinedione (PAP), where chiral HPLC on Chiralcel OJ columns achieved baseline enantiomeric resolution [2]. For (S)-3-hydroxypiperidine-2,6-dione specifically, the (S) absolute configuration is encoded in the CAS registry assignment (118060-99-4) and is verifiable by optical rotation measurement or chiral HPLC against the (R)-enantiomer or racemate, providing unambiguous identity documentation that racemic material cannot offer.

Absolute configuration Circular dichroism Stereochemical assignment

High-Value Application Scenarios for (S)-3-Hydroxypiperidine-2,6-dione in Drug Discovery and Chemical Biology


Stereochemically Defined Cereblon (CRBN) Ligand Synthesis for PROTAC Degrader Molecules

The (S)-enantiomer provides the correct three-dimensional orientation of the 3-hydroxy group for downstream derivatization into CRBN-recruiting PROTAC ligands. Based on the established principle that the (S)-configuration is required for high-affinity cereblon binding in the IMiD/PROTAC class [1], medicinal chemistry teams should procure the pre-resolved (S)-3-hydroxypiperidine-2,6-dione rather than attempting resolution from racemate, thereby eliminating the risk of generating inactive (R)-configured PROTAC molecules that would fail to recruit the E3 ligase and degrade the target protein.

Enantiopure Intermediate for Thalidomide-Analogue Immunomodulatory Drug Development

The piperidine-2,6-dione scaffold is the central pharmacophore of the immunomodulatory imide drug (IMiD) class, including thalidomide, lenalidomide, and pomalidomide. Patent literature explicitly describes 3-hydroxypiperidine-2,6-diones as key intermediates for thalidomide-analogous compounds [2]. Use of the single (S)-enantiomer as a starting material ensures that any chiral integrity introduced at the 3-position is preserved through subsequent synthetic steps, avoiding the need for late-stage chiral separation of diastereomeric mixtures.

Quality Control Reference Standard for Enantiomeric Purity Determination of Piperidine-2,6-dione Derivatives

The well-characterized (S)-enantiomer (CAS 118060-99-4, 98% purity ), with its established chiral HPLC separation methodology on cellulose-based chiral stationary phases [3], serves as an ideal reference standard for developing and validating enantiomeric purity methods. Analytical development groups can use this material to calibrate chiral HPLC or SFC systems for quantifying enantiomeric excess in reaction products, impurity profiling, and stability studies of CRBN-modulating drug substances.

Structure-Activity Relationship (SAR) Studies of 3-Substituted Piperidine-2,6-dione Pharmacophores

The 31-fold enantiomer potency differential documented for closely related 3-substituted piperidine-2,6-diones [1] underscores the necessity of using enantiomerically pure building blocks in SAR campaigns. The (S)-3-hydroxypiperidine-2,6-dione enables systematic exploration of 3-position modifications (etherification, esterification, oxidation to ketone, Mitsunobu inversion) while maintaining stereochemical fidelity, allowing SAR teams to confidently attribute biological activity changes to substituent effects rather than enantiomeric contamination.

Quote Request

Request a Quote for (S)-3-Hydroxypiperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.